molecular formula C24H20FN5OS B15039251 N'-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15039251
M. Wt: 445.5 g/mol
InChI Key: SYJYXFWAPQWGFA-CVKSISIWSA-N
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Description

N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C24H20FN5OS. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step processThe final step involves the condensation of the fluorophenyl group with the hydrazide, forming the desired compound under specific reaction conditions such as controlled temperature and pH .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Condensation: It can participate in condensation reactions to form more complex structures.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include:

  • N-(3-fluoro-4-methylphenyl)-N-[(E)-(4-{[(3-fluoro-4-methylphenyl)imino]methyl}phenyl)methylidene]amine
  • N-(3-fluoro-4-methylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]amine

Compared to these compounds, N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H20FN5OS

Molecular Weight

445.5 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20FN5OS/c1-17-10-12-19(13-11-17)23-28-29-24(30(23)21-8-3-2-4-9-21)32-16-22(31)27-26-15-18-6-5-7-20(25)14-18/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

SYJYXFWAPQWGFA-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)F

Origin of Product

United States

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